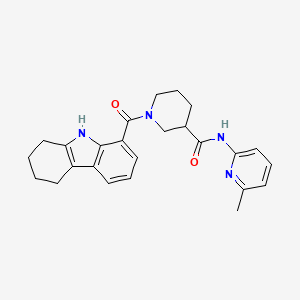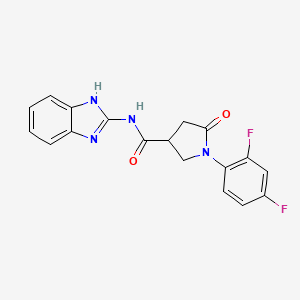![molecular formula C25H24ClN5O B7551418 N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine, also known as CEP-28122, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline-based compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine works by inhibiting the activity of various kinases that are involved in the pathogenesis of various diseases. It has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms. By inhibiting the activity of JAK2, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine can prevent the proliferation of cancer cells and reduce the severity of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases that are involved in the pathogenesis of various diseases. N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms. By inhibiting the activity of JAK2, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine can prevent the proliferation of cancer cells and reduce the severity of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has a number of advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in various diseases. However, one of the limitations is that it can be difficult to obtain and is relatively expensive. This can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine. One area of interest is in developing more potent and selective inhibitors of JAK2. This could lead to the development of more effective therapies for myeloproliferative neoplasms and other diseases. Another area of interest is in studying the potential of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine in combination with other therapies. This could lead to the development of more effective combination therapies for various diseases. Finally, there is a need for more research on the safety and toxicity of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine, particularly in humans. This will be important for the development of safe and effective therapies.
Métodos De Síntesis
The synthesis of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine involves a multistep process that starts with the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chlorophenyl)acetate. This is followed by the reaction of ethyl 2-(2-chlorophenyl)acetate with morpholine to form ethyl 2-(2-chlorophenyl)-2-morpholin-4-ylethanoate. The final step involves the reaction of ethyl 2-(2-chlorophenyl)-2-morpholin-4-ylethanoate with 4-amino-2-(2-pyridinyl)quinazoline to form N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of various kinases that are involved in the pathogenesis of these diseases. N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O/c26-21-7-3-1-5-19(21)23(31-13-15-32-16-14-31)17-28-25-20-6-2-4-8-22(20)29-24(30-25)18-9-11-27-12-10-18/h1-12,23H,13-17H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHQLQSTCNRPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
![5-[[4-Methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7551369.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7551380.png)
![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]-2-(2-bromo-4-methylphenoxy)propanamide](/img/structure/B7551385.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7551402.png)
![1-(4-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7551406.png)

![5,7-Dimethyl-6-[3-oxo-3-[4-(quinolin-8-ylmethyl)piperazin-1-yl]propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551427.png)